

Benchmarking Elemental Analysis Standards for Tri-O-octyl-alpha-cyclodextrin

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Compound of Interest

Compound Name: 2,3,6-Tri-O-octyl-alpha-cyclodextrin

CAS No.: 140395-31-9

Cat. No.: B122504

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Executive Summary: The Purity Imperative

Tri-O-octyl-alpha-cyclodextrin (CAS: 140395-31-9), formally Hexakis(2,3,6-tri-O-octyl)-

-cyclodextrin, is a critical lipophilic ionophore used in Ion-Selective Electrodes (ISEs) and as a chiral stationary phase in Gas Chromatography (GC).[1][2] Unlike native cyclodextrins, this fully alkylated derivative is a viscous, waxy liquid or low-melting solid designed for high lipophilicity to prevent leaching from sensor membranes into aqueous samples.[1]

The performance of this product hinges on Degree of Substitution (DS). Incomplete alkylation (DS < 18) leads to sensor drift, reduced lifetime, and poor selectivity. This guide objectively compares the High-Purity Reference Standard against Technical Grade Alternatives, establishing Elemental Analysis (EA) as the primary gatekeeping metric for quality control.

Defining the "Gold Standard": Theoretical vs. Experimental Limits

To validate a batch of Tri-O-octyl-

-CD, the experimental Elemental Analysis (CHN) data must align with the theoretical composition of the fully substituted molecule (

).[1]

Table 1: Elemental Composition Benchmarks

Element	Theoretical % (Target)	High-Purity Standard (Acceptable Range)	Technical Grade (Typical Deviations)	Diagnostic Interpretation of Deviation
Carbon (C)	72.24%	71.90% – 72.50%	< 70.0% or > 73.0%	Low: Under-substitution (residual - OH). High: Trapped non-polar solvent (e.g., Hexane).[1][2]
Hydrogen (H)	11.72%	11.50% – 11.90%	< 11.0%	Low: Presence of inorganic salts or significant moisture (if C is also low).
Oxygen (O)	16.04%	Calculated by difference	> 18.0%	High: Indicates under-substitution (more O-rich -OH groups remain).[1][2]

“

Expert Insight: A Technical Grade batch often shows Carbon content around 68-70%. [1][2] While this seems close, in the world of ionophores, it implies that 1-2 octyl chains are missing per molecule. [1] This exposes hydrophilic hydroxyl groups, causing the molecule to slowly dissolve into the aqueous phase during ISE measurements, destroying the sensor within days.

Comparative Performance Analysis

This section contrasts the performance of a Certified High-Purity Standard against a Synthesized Technical Grade alternative across three critical analytical dimensions.

Comparison 1: Elemental Analysis (The Purity Gatekeeper)

- High-Purity Standard: Achieves

from theory.^[1]^[2] This confirms that all 18 hydroxyl positions are octylated.^[2] The material is hydrophobic and water-repellent.^[2]

- Technical Grade: Often fails EA due to "Solvent Trapping."^[2] The heavy octyl chains create a waxy matrix that traps synthesis solvents (Dichloromethane or Hexane).
 - Scenario: A sample showing 73.5% C is likely contaminated with Hexane.^[2]
 - Scenario: A sample showing 69.0% C is likely under-substituted or wet.^[1]^[2]

Comparison 2: Nuclear Magnetic Resonance (NMR) Validation

- High-Purity Standard:

¹H NMR (

) shows sharp, distinct multiplets.^[1] The integration ratio of the terminal methyl protons (

,

ppm) to the anomeric protons (

-1,

ppm) is exactly 9:1 (54 protons from 18 octyl groups : 6 anomeric protons).^[1]

- Technical Grade: Displays broad "humps" in the aliphatic region (

ppm) and split anomeric peaks.^[2] This indicates a mixture of regioisomers (e.g., 2,3-di-O-octyl vs. 2,3,6-tri-O-octyl), leading to inconsistent ion binding constants (

).^[1]

Comparison 3: Functional Performance (ISE Slope)

- High-Purity Standard: Nernstian slope of mV/decade for monovalent cations.[1][2] Lifetime > 6 months.[2][3]
- Technical Grade: Sub-Nernstian slope (mV/decade) due to signal drift caused by impurities leaching into the sample.[2] Lifetime < 2 weeks.[2]

Experimental Protocol: Handling Waxy Lipophilic CDs

Analyzing viscous, waxy liquids like Tri-O-octyl-

-CD requires specific modifications to standard CHN protocols to ensure combustion completeness and weighing accuracy.

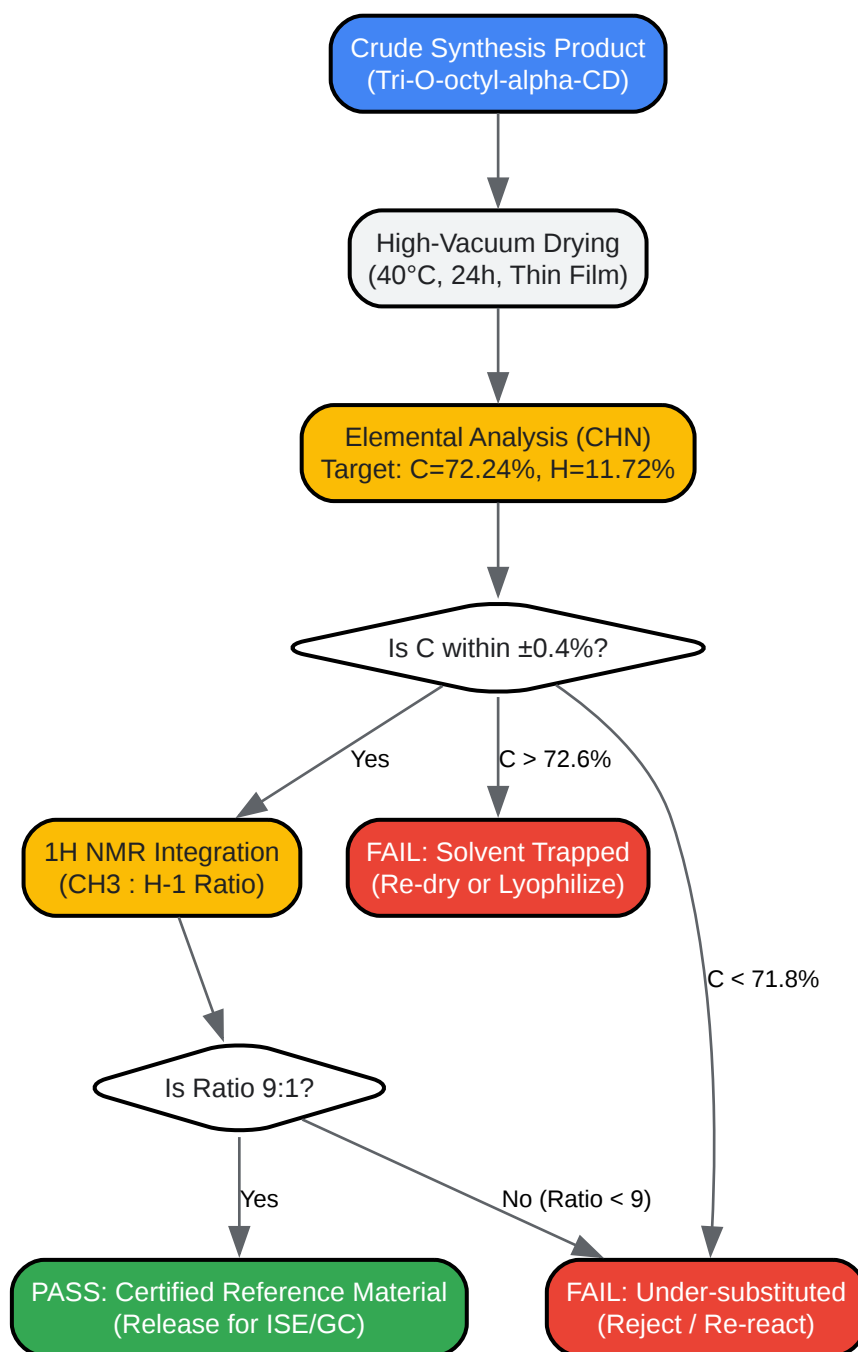
Step-by-Step Workflow

- Sample Preparation (Drying):
 - The Trap: Standard vacuum drying at room temperature is insufficient to remove trapped Hexane/DCM from the waxy matrix.[2]
 - The Fix: Dissolve the sample in a small amount of Methanol (in which it is sparingly soluble) and rotary evaporate to create a thin film. Dry this film at 40°C under high vacuum (< 0.1 mbar) for 24 hours.
- Weighing (The "Difference" Method):
 - Do not attempt to scrape the wax into the tin capsule.[2]
 - Step A: Tare a clean tin capsule.
 - Step B: Dip a glass capillary into the warmed (liquid) sample and touch it to the bottom of the capsule.
 - Step C: Weigh the capsule immediately. Target mass: 1.5 – 2.0 mg.

- Note: Avoid getting sample on the sealing rim of the capsule to prevent leaks during crimping.[2]
- Combustion Parameters:
 - Oxidant: Add 5-10 mg of Vanadium Pentoxide () or Tungsten Oxide () powder to the capsule. This acts as a combustion catalyst to ensure the breakdown of the long aliphatic chains.[2]
 - Oxygen Boost: Set the elemental analyzer to inject an extended Oxygen loop (e.g., 120 seconds) to prevent soot formation (low Carbon results).

Quality Control Decision Tree

The following diagram illustrates the logical flow for validating Tri-O-octyl-alpha-cyclodextrin, ensuring only high-performance material is released for sensor manufacturing.



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Figure 1: Critical Quality Control Workflow for Lipophilic Cyclodextrins. This logic gate ensures that solvent artifacts are distinguished from substitution failures.

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